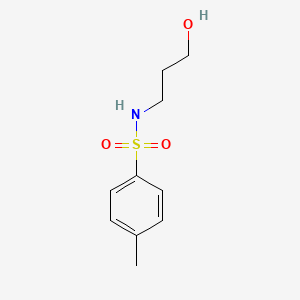

N-(3-hydroxypropyl)-4-methylbenzenesulfonamide

Description

BenchChem offers high-quality N-(3-hydroxypropyl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-hydroxypropyl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-hydroxypropyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-9-3-5-10(6-4-9)15(13,14)11-7-2-8-12/h3-6,11-12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBINBPGHTWHKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (CAS 13379-98-1)

[1][2]

Executive Summary

N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (CAS 13379-98-1) is a bifunctional organic building block characterized by a nucleophilic sulfonamide nitrogen and a primary hydroxyl group separated by a propyl chain.[1][2][3] This structural motif renders it a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly N-tosylazetidines , via intramolecular cyclization.

Its utility extends beyond simple protection; the tosyl group activates the nitrogen for alkylation while simultaneously protecting it from oxidation, making this compound a versatile linker in medicinal chemistry (e.g., for 12-lipoxygenase inhibitors) and a scaffold for fragment-based drug discovery (FBDD).[4] This guide details its physicochemical properties, validated synthesis protocols, and its primary application as a precursor for strained ring systems.[4]

Chemical Identity & Physicochemical Properties[5][6][7][8][9][10]

The compound is a crystalline solid at room temperature.[4] Its stability is derived from the robust sulfonamide bond, which is resistant to hydrolysis under basic conditions, allowing selective manipulation of the hydroxyl group.[4]

| Property | Data |

| CAS Number | 13379-98-1 |

| IUPAC Name | N-(3-hydroxypropyl)-4-methylbenzenesulfonamide |

| Synonyms | N-(3-hydroxypropyl)toluenesulfonamide; 3-(Tosyllamino)-1-propanol |

| Molecular Formula | C₁₀H₁₅NO₃S |

| Molecular Weight | 229.30 g/mol |

| Physical State | White Crystalline Solid |

| Melting Point | 55 – 57 °C [1] |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Low solubility in water |

| pKa (Sulfonamide NH) | ~10.2 (Predicted) |

Structural Visualization

The molecule features a para-substituted toluene ring connected to a sulfonyl group, which is bonded to a propylamino alcohol chain.[4] The key reactive centers are the acidic N-H proton (pKa ~10) and the nucleophilic hydroxyl group .[4]

Synthesis & Production

The industrial and laboratory-scale synthesis follows a classic Schotten-Baumann reaction protocol. The high nucleophilicity of the primary amine in 3-amino-1-propanol allows for selective N-sulfonylation over O-sulfonylation when controlled at low temperatures.

Validated Synthesis Protocol

Reaction:

Reagents:

-

4-Methylbenzenesulfonyl chloride (TsCl) [1.0 equiv][4]

-

3-Amino-1-propanol [1.1 equiv]

-

Triethylamine (Et₃N) or Pyridine [1.2 equiv][4]

-

Dichloromethane (DCM) [Solvent, 0.2 M][4]

Step-by-Step Procedure:

-

Preparation: Dissolve 3-amino-1-propanol (1.1 equiv) and Et₃N (1.2 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.

-

Addition: Add a solution of TsCl (1.0 equiv) in DCM dropwise over 30 minutes. The slow addition prevents localized heating and minimizes O-sulfonylation side products.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of TsCl.[4]

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), followed by saturated NaHCO₃ and brine.[4]

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane to yield white crystals (mp 55–57 °C).

Synthesis Pathway Diagram

Figure 1: Synthetic pathway for CAS 13379-98-1 via selective N-sulfonylation.

Reactivity & Applications

The core utility of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide lies in its ability to undergo intramolecular cyclization . It serves as a "latent" azetidine.[4] Under Mitsunobu conditions, the hydroxyl group is activated and displaced by the internal sulfonamide nitrogen, forming a 4-membered ring.[4]

Intramolecular Mitsunobu Cyclization

This reaction is the primary method for synthesizing N-tosylazetidine (CAS 7730-45-2), a strained heterocycle used to introduce azetidine motifs into drug candidates.

Mechanism:

-

Activation: Triphenylphosphine (PPh₃) and DIAD/DEAD activate the hydroxyl group, converting it into a good leaving group (alkoxyphosphonium salt).[4]

-

Cyclization: The acidic sulfonamide nitrogen is deprotonated (by the betaine intermediate) and attacks the carbon bearing the activated oxygen.[4]

-

Inversion: The reaction proceeds via an S_N2 mechanism, resulting in ring closure.[4]

Application in Medicinal Chemistry[4]

-

Linker Chemistry: The propyl chain provides a defined 3-carbon spacing, often used to link pharmacophores in fragment-based design.

-

Protective Group Strategy: The tosyl group renders the nitrogen non-basic and stable against oxidative conditions, allowing modifications on the distal alcohol or subsequent transformations of the azetidine ring.[4]

Experimental Protocols

Protocol A: Cyclization to N-Tosylazetidine

Objective: Conversion of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide to N-tosylazetidine.

Reagents:

-

Substrate (CAS 13379-98-1) [1.0 mmol]

-

Triphenylphosphine (PPh₃) [1.2 mmol][4]

-

Diisopropyl azodicarboxylate (DIAD) [1.2 mmol][4]

-

THF (anhydrous) [10 mL]

Procedure:

-

Dissolve the substrate and PPh₃ in anhydrous THF under N₂.[4]

-

Cool the solution to 0 °C.

-

Add DIAD dropwise over 15 minutes. The solution will turn yellow.[4]

-

Stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

-

Concentrate the solvent.[4]

-

Purification: The major byproduct is triphenylphosphine oxide (TPPO).[4] Triturate with cold diethyl ether to precipitate TPPO, or use column chromatography (SiO₂, Hexane/EtOAc 4:1).[4]

-

Yield: Expect 85–95% yield of N-tosylazetidine (White solid).[4]

Reaction Workflow Diagram

Figure 2: Mechanistic workflow for the conversion of CAS 13379-98-1 to N-tosylazetidine.

Safety & Handling (SDS Highlights)

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions applicable to sulfonamides and alkylating agents.[4]

References

-

Vulkan, M. et al. "Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II."[4] Molecules2024 , 29(13), 3025.[4] Link (Confirmed Melting Point: 55–57 °C).[4]

-

Henry, J. R. et al. "Mitsunobu reactions of N-alkyl and N-acyl sulfonamides—an efficient route to protected amines." Tetrahedron Letters1989 , 30(42), 5709-5712.[4] Link[4]

-

BLDpharm.[4] "Product Analysis: N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide (CAS 13379-98-1)." Accessed Feb 2026.[4] Link

-

PubChem Database.[4][5][6] "Compound Summary: 3-Hydroxypropyl 4-methylbenzenesulfonate (CID 11961356)." Note: Differentiates ester vs amide forms.[4] Link

Sources

- 1. 13379-98-1|N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. 13379-98-1 Benzenesulfonamide, N-(3-hydroxypropyl)-4-methyl- [chemgloble.com]

- 4. N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SID 26519852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: N-(3-hydroxypropyl)-p-toluenesulfonamide

Chemical Identity, Synthesis, and Applications in Drug Discovery

Executive Summary

N-(3-hydroxypropyl)-p-toluenesulfonamide (CAS: 13379-98-1) is a bifunctional organic building block characterized by a sulfonamide core linked to a primary alcohol via a propyl chain.[1] It serves as a critical intermediate in medicinal chemistry, primarily utilized as a stable linker for PROTACs (Proteolysis Targeting Chimeras), a precursor for N-nitroso compounds, and a scaffold for fragment-based drug design.[1]

This guide provides a comprehensive technical analysis of its structure, a validated synthetic protocol with mechanistic insights, and a detailed evaluation of its spectroscopic signature.[1]

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identifiers[1][5][6]

| Property | Detail |

| IUPAC Name | N-(3-hydroxypropyl)-4-methylbenzenesulfonamide |

| Common Names | N-Tosyl-3-aminopropanol; 3-(p-Toluenesulfonamido)-1-propanol |

| CAS Registry Number | 13379-98-1 |

| Molecular Formula | C₁₀H₁₅NO₃S |

| Molecular Weight | 229.30 g/mol |

| SMILES | Cc1ccc(cc1)S(=O)(=O)NCCCO |

| InChI Key | FGTLUYQJKVPUHM-UHFFFAOYSA-N |

Physicochemical Properties

The compound exhibits dual polarity: the lipophilic tosyl group facilitates solubility in organic solvents (DCM, chloroform, ethyl acetate), while the terminal hydroxyl group and sulfonamide nitrogen introduce hydrogen bonding capability, influencing its solid-state packing and solubility in polar protic solvents.[1]

-

Physical State: White to off-white crystalline solid (or viscous oil depending on purity/polymorph).[1]

-

Solubility: Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.[1]

-

pKa: ~10.2 (Sulfonamide NH), making it a weak acid that can be deprotonated by strong bases (e.g., NaH, K₂CO₃) for N-alkylation.[1]

Synthetic Pathway & Mechanism[7]

The synthesis of N-(3-hydroxypropyl)-p-toluenesulfonamide relies on the chemoselective sulfonylation of 3-aminopropanol.[1] The challenge lies in differentiating between the amino (-NH₂) and hydroxyl (-OH) groups to prevent O-sulfonylation or bis-sulfonylation.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur of p-toluenesulfonyl chloride (TsCl).[1] The amine is significantly more nucleophilic than the alcohol, allowing for high chemoselectivity under controlled conditions.

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the sulfur atom of TsCl, forming a tetrahedral intermediate.

-

Elimination: Chloride is expelled, reforming the S=O bond.

-

Deprotonation: The base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward and preventing protonation of the unreacted amine.[1]

Figure 1: Mechanistic pathway for the chemoselective N-sulfonylation of 3-aminopropanol.[1]

Optimized Experimental Protocol

Note: This protocol is designed for a 10 mmol scale.

Reagents:

-

3-Aminopropanol (1.0 equiv, 0.75 g)[1]

-

p-Toluenesulfonyl chloride (1.0 equiv, 1.90 g)

-

Triethylamine (1.2 equiv, 1.67 mL)[1]

-

Dichloromethane (DCM) (anhydrous, 20 mL)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 3-aminopropanol and anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

-

Base Addition: Add Triethylamine via syringe. Cool the mixture to 0°C using an ice bath to suppress side reactions (O-sulfonylation).

-

Electrophile Addition: Dissolve p-toluenesulfonyl chloride in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Critical Control Point: Rapid addition causes localized heating, which may promote ester formation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (50% EtOAc/Hexanes; Product R_f ~ 0.3-0.4).

-

Workup: Quench with 1M HCl (to remove unreacted amine and Et3N). Extract with DCM (3x).[2][3] Wash combined organics with saturated NaHCO₃ and Brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Spectroscopic Characterization

Validation of the structure requires confirming the presence of the sulfonamide moiety and the integrity of the propyl alcohol chain.[1]

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.75 | Doublet (d, J=8.2 Hz) | 2H | Ar-H (ortho to SO₂) | Characteristic AA'BB' tosyl system |

| 7.30 | Doublet (d, J=8.2 Hz) | 2H | Ar-H (meta to SO₂) | Characteristic AA'BB' tosyl system |

| 5.10 | Triplet (br) | 1H | SO₂-NH | Exchangeable proton; shift varies with conc.[1] |

| 3.70 | Triplet (t) | 2H | -CH ₂-OH | Deshielded by oxygen |

| 3.10 | Quartet (q) | 2H | SO₂N-CH ₂- | Coupled to NH and central CH₂ |

| 2.43 | Singlet (s) | 3H | Ar-CH ₃ | Diagnostic methyl group of Tosyl |

| 1.70 | Quintet (m) | 2H | -CH₂-CH ₂-CH₂- | Central methylene linker |

Mass Spectrometry (ESI-MS)[1]

-

Expected [M+H]⁺: 230.08 m/z

-

Expected [M+Na]⁺: 252.06 m/z

-

Fragmentation: Loss of the tosyl group (m/z 155) is a common fragmentation pathway.[1]

Applications & Reactivity Profile

N-(3-hydroxypropyl)-p-toluenesulfonamide is rarely the final API; rather, it is a versatile "linker" module.

Functional Group Transformations

The molecule possesses two distinct reactive sites:[1]

-

Primary Alcohol (-OH): Can be converted into a leaving group (Mesylate, Tosylate, Halide) or oxidized to an aldehyde.[1]

-

Sulfonamide Nitrogen (-NH-Ts): Acidic (pKa ~10).[1] Can be alkylated (Mitsunobu reaction or alkyl halide) to create tertiary sulfonamides, which are common pharmacophores.[1]

Figure 2: Divergent synthetic utility of the scaffold.

Specific Use Cases

-

PROTAC Linker Synthesis: The propyl chain provides a defined spatial separation (approx. 3-4 Å) between the E3 ligase ligand and the target protein ligand. The tosyl group often acts as a temporary protecting group or part of the final linker architecture to modulate solubility.

-

Radiochemistry: The hydroxyl group can be converted to a tosylate (bis-tosyl species) and then displaced by [¹⁸F]fluoride to generate radiolabeled tracers.[1]

-

Cyclization Precursor: Intramolecular cyclization (Mitsunobu conditions) can yield N-tosyl azetidine, a strained 4-membered ring valuable in fragment-based screening.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Sulfonamide Sensitivity: While this specific compound is an intermediate, sulfonamides as a class can cause allergic reactions in sensitized individuals. Handle with gloves and in a fume hood.

-

Reactivity: Avoid contact with strong oxidizing agents.[4] Thermal decomposition may release SOx and NOx gases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11961356, 3-Hydroxypropyl 4-methylbenzenesulfonate. (Note: Related ester structure for comparison). Retrieved from [Link]

-

Organic Chemistry Portal (2024). Synthesis of Sulfonamides - Recent Literature. Retrieved from [Link][1]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Tosyl group stability and removal).

Sources

Part 1: The Enduring Importance of the Sulfonamide Moiety in Medicinal Chemistry

An In-depth Technical Guide to Sulfonamide Building Blocks for Medicinal Chemistry Libraries

The sulfonamide functional group, -S(=O)₂-N<, is a cornerstone of modern medicinal chemistry. Its journey began with the discovery of the antibacterial properties of Prontosil in the 1930s, which heralded the era of sulfa drugs and revolutionized the treatment of bacterial infections.[1][2] Beyond their historical significance as the first broadly effective systemic antibacterials, sulfonamides have demonstrated remarkable versatility, leading to their incorporation into a wide array of therapeutic agents.[1][3] Today, molecules bearing the sulfonamide moiety are employed as diuretics, anti-inflammatories, anticonvulsants, and treatments for glaucoma, diabetes, and cancer.[4][5]

The enduring appeal of the sulfonamide scaffold in drug discovery can be attributed to its unique combination of physicochemical properties. The sulfonyl group is a strong hydrogen bond acceptor, and the N-H bond of primary and secondary sulfonamides can act as a hydrogen bond donor. These interactions are crucial for molecular recognition at the target protein's binding site. Furthermore, the sulfonamide group is metabolically stable and can enhance the aqueous solubility of a molecule, which are desirable pharmacokinetic properties.[6]

One of the most powerful applications of the sulfonamide group in medicinal chemistry is its role as a bioisostere for the carboxylic acid functional group.[7][8][9] Bioisosteric replacement is a strategy used to modify the physicochemical and pharmacological properties of a lead compound without significantly altering its biological activity.[10] While sulfonamides are generally weaker acids than carboxylic acids, they can mimic the geometry and hydrogen bonding patterns of the carboxylate group.[7] This substitution can lead to improved metabolic stability, enhanced cell permeability, and a different intellectual property landscape.[11] For instance, replacing a carboxylic acid with a sulfonamide can mitigate the risk of forming reactive acyl-glucuronide metabolites.[8][9]

Part 2: Synthetic Strategies for Accessing Sulfonamide Building Blocks

The construction of diverse and well-characterized sulfonamide building blocks is fundamental to their successful application in medicinal chemistry libraries. A variety of synthetic methods are available, ranging from classical approaches to more modern, efficient, and versatile techniques.

The Classical Approach: Sulfonyl Chlorides and Amines

The most traditional and widely used method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[12][13][14] The base, typically pyridine or triethylamine, serves to neutralize the hydrochloric acid byproduct.[12][13] This method is generally high-yielding and applicable to a broad range of substrates. However, the synthesis and stability of some sulfonyl chlorides can be challenging.[15]

Experimental Protocol: Synthesis of a Simple Aryl Sulfonamide

Objective: To synthesize N-phenylbenzenesulfonamide from benzenesulfonyl chloride and aniline.

Materials:

-

Benzenesulfonyl chloride

-

Aniline

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve aniline (1.0 eq) in DCM in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield N-phenylbenzenesulfonamide.

Modern Methods for Sulfonamide Synthesis

In recent years, several innovative methods for sulfonamide synthesis have been developed to overcome the limitations of the classical approach. These modern techniques often offer milder reaction conditions, broader substrate scope, and avoid the use of unstable intermediates.[13]

-

Oxidative Coupling of Thiols and Amines: This method provides a direct route to sulfonamides from readily available thiols and amines, bypassing the need for pre-functionalized starting materials.[6][15] Various oxidizing agents can be employed, and recent advances have even demonstrated metal-free conditions.[15]

-

The Use of SO₂ Surrogates: Reagents such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a solid, stable source of sulfur dioxide.[6] This allows for the synthesis of sulfonyl chlorides and subsequently sulfonamides under milder conditions.

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds in the synthesis of N-aryl sulfonamides.[6] These methods offer excellent functional group tolerance.

-

From Sulfonic Acids: The direct conversion of sulfonic acids or their salts to sulfonamides is an attractive and atom-economical approach.[13] Microwave irradiation has been shown to facilitate this transformation.[16]

Experimental Protocol: A Modern Approach to Sulfonamide Synthesis via Oxidative Coupling

Objective: To synthesize a sulfonamide from a thiol and an amine using an iodine-mediated oxidative coupling.

Materials:

-

Aryl thiol

-

Amine (primary or secondary)

-

Iodine (I₂)

-

tert-Butyl hydroperoxide (TBHP)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the aryl thiol (1.0 eq) and the amine (1.2 eq) in DCM, add I₂ (0.2 eq).

-

Add TBHP (3.0 eq) dropwise to the stirred mixture at room temperature.

-

Stir the reaction for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of Key Sulfonamide Scaffolds for Library Development

The design of a medicinal chemistry library often revolves around a central scaffold that can be readily functionalized with a variety of building blocks. For sulfonamide libraries, several key scaffolds are of particular interest:

-

Primary Sulfonamides (-SO₂NH₂): These are crucial starting materials for the synthesis of more complex sulfonamides through N-alkylation or N-arylation.[17] They can also be valuable pharmacophores in their own right, as seen in drugs like acetazolamide.[4]

-

N-Alkyl and N-Aryl Sulfonamides: These represent the most common types of sulfonamides found in drug molecules. The R-groups on the nitrogen atom provide points of diversity for library synthesis.

-

Heterocyclic Sulfonamides: Incorporating the sulfonamide moiety into a heterocyclic ring system can impart desirable properties such as improved solubility and metabolic stability.[4] A wide range of heterocyclic sulfonamides have been explored for their therapeutic potential.[3]

Part 3: Designing and Constructing Sulfonamide-Based Chemical Libraries

The construction of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new lead molecules.[4] Sulfonamides are excellent scaffolds for library synthesis due to their synthetic tractability and proven biological relevance.[18]

Principles of Library Design

The design of a sulfonamide library can be guided by two main strategies:

-

Target-Oriented Synthesis (TOS): This approach focuses on a specific biological target and designs compounds that are predicted to interact favorably with the target's binding site.

-

Diversity-Oriented Synthesis (DOS): This strategy aims to create a collection of structurally diverse molecules that cover a broad area of chemical space, increasing the probability of finding a hit against a variety of targets.

Solid-Phase vs. Solution-Phase Synthesis

Sulfonamide libraries can be synthesized using either solid-phase or solution-phase techniques.

-

Solid-Phase Synthesis: In this method, the sulfonamide scaffold is attached to a solid support (e.g., a resin bead), and subsequent reactions are carried out in a stepwise manner.[19] Purification is simplified as excess reagents and byproducts can be washed away. This approach is well-suited for automation and the generation of large libraries.

-

Solution-Phase Synthesis: This traditional approach is often more flexible for reaction development and scale-up. Recent advances in purification techniques, such as the use of scavenger resins, have made solution-phase library synthesis more efficient.

A "Libraries from Libraries" Approach

A powerful strategy for rapidly expanding the diversity of a chemical library is the "libraries from libraries" approach.[4] This involves taking an existing library, built around a common scaffold, and subjecting it to a series of chemical transformations to generate new and distinct libraries. For example, a library of primary sulfonamides can be readily converted into libraries of N-alkylated, N-arylated, or N-acylated sulfonamides.

Workflow for the Development of a Sulfonamide Library

The development of a sulfonamide library typically follows a well-defined workflow:

Caption: A typical workflow for the development and screening of a sulfonamide-based chemical library.

Part 4: Applications and Case Studies

The versatility of the sulfonamide scaffold is evident in the wide range of therapeutic areas where sulfonamide-containing drugs have made a significant impact.

| Therapeutic Area | Example Drug(s) | Mechanism of Action |

| Antibacterial | Sulfamethoxazole | Inhibition of dihydropteroate synthase, blocking folic acid synthesis in bacteria.[1] |

| Anticancer | Celecoxib, Vemurafenib | COX-2 inhibition (Celecoxib), BRAF kinase inhibition (Vemurafenib).[4][5] |

| Antiviral | Amprenavir, Darunavir | HIV protease inhibition.[3] |

| Carbonic Anhydrase Inhibitors | Acetazolamide, Dorzolamide | Inhibition of carbonic anhydrase, used to treat glaucoma and other conditions.[3] |

| Diuretics | Hydrochlorothiazide, Furosemide | Inhibition of sodium-chloride symporter (Hydrochlorothiazide), inhibition of Na-K-2Cl symporter (Furosemide).[1] |

| Antidiabetic | Glibenclamide, Glipizide | Inhibition of ATP-sensitive potassium channels in pancreatic beta-cells, stimulating insulin release.[4][20] |

Part 5: Pharmacokinetic Considerations for Sulfonamide-Containing Compounds

The pharmacokinetic properties of a drug candidate, which encompass its absorption, distribution, metabolism, and excretion (ADME), are critical for its clinical success. The sulfonamide moiety can significantly influence the ADME profile of a molecule.

-

Absorption: Most sulfonamides are well-absorbed orally.[21][22]

-

Distribution: Sulfonamides are generally well-distributed throughout the body.[21][22]

-

Metabolism: The primary routes of metabolism for sulfonamides are acetylation and hydroxylation in the liver.[20][23] The extent of metabolism can vary significantly between different sulfonamides.[23]

-

Excretion: Sulfonamides and their metabolites are primarily excreted by the kidneys.[21][22]

Strategies to modulate the pharmacokinetic properties of sulfonamide-containing compounds include altering the substituents on the aromatic ring or the sulfonamide nitrogen to influence lipophilicity, metabolic stability, and protein binding.

Part 6: Conclusion and Future Outlook

The sulfonamide scaffold has a rich history in medicinal chemistry and continues to be a privileged structure in modern drug discovery. Its favorable physicochemical properties, synthetic accessibility, and diverse biological activities ensure its continued relevance. The development of novel synthetic methodologies and a deeper understanding of the structure-activity and structure-property relationships of sulfonamides will undoubtedly lead to the discovery of new and improved therapeutic agents. The strategic use of sulfonamide building blocks in the construction of diverse and innovative chemical libraries will remain a key engine for driving the discovery of the next generation of medicines.

References

-

Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167-2180. [Link]

-

Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5868. [Link]

-

Vree, T. B., Hekster, Y. A., & Termond, E. F. S. (1986). Pharmacokinetics of Sulfonamides in Man. Antibiotics and Chemotherapy, 35, 1-111. [Link]

-

Harrower, A. D. (1996). Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept. Presse Medicale, 25(16), 794-798. [Link]

-

Shaikh, A. A., Ganie, S. A., & Baseer, M. A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-216. [Link]

-

MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

-

Pharmacology 2000. (n.d.). Sulfonamides. Retrieved from [Link]

-

Rostami, A., & Davari, M. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32938-32966. [Link]

-

Ostresh, J. M., Husar, G. M., & Houghten, R. A. (2012). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. ACS Combinatorial Science, 14(3), 193-199. [Link]

-

Synfacts. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synfacts, 20(12), 1269. [Link]

-

International Journal of Advance Research in Science, Communication and Technology. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [Link]

-

ResearchGate. (2022). Sulfonamide Scaffold Synthesis Methods: A Review. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

-

Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 241-255. [Link]

-

Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 108, 117653. [Link]

-

de Castro, S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-21. [Link]

-

Turnbull, O. M., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11515-11520. [Link]

-

Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167-2180. [Link]

-

Pettersson, M., et al. (2017). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1152-1157. [Link]

-

Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15. [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

-

Powers, D. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21337-21344. [Link]

-

MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Retrieved from [Link]

-

Bull, J. A., et al. (2018). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 20(21), 6932-6936. [Link]

-

Research Square. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]

-

Journal of Medicinal Chemistry. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. [Link]

-

Iqbal, M., et al. (2014). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Bioinformation, 10(11), 682-688. [Link]

-

ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances | Request PDF. Retrieved from [Link]

-

Current Organic Chemistry. (2023). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Current Organic Chemistry, 27(3), 202-219. [Link]

-

Cancer Research. (2025). Abstract 5744: Design and synthesis of novel sulfonamide-based simple and vital aromatic amines as anticancer agents. Cancer Research, 85(7_Supplement), 5744. [Link]

-

De Luca, L., & Giacomelli, G. (2008). An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. The Journal of Organic Chemistry, 73(10), 3967-3969. [Link]

-

Scott, R. W., & Schmalz, H. G. (2009). Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis-Hillman Reactions. Organic letters, 11(15), 3326-3329. [Link]

-

ResearchGate. (2024). Facile synthesis of sulfonamide libraries using a solid-polymer-supported HOBt scaffold | Request PDF. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry, 2(3), 214-226. [Link]

-

ACS Medicinal Chemistry Letters. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. [Link]

-

Polish Scientific Journals Database. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. World News of Natural Sciences, 49, 1-20. [Link]

-

ResearchGate. (2025). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]

-

University of Richmond Scholarship Repository. (2024). Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers. Retrieved from [Link]

-

LinkedIn. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

-

PubMed. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]

- Google Patents. (2017). WO2017137456A1 - Bioconjugates containing sulfamide linkers for use in treatment.

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersrj.com [frontiersrj.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. drughunter.com [drughunter.com]

- 12. cbijournal.com [cbijournal.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijarsct.co.in [ijarsct.co.in]

- 15. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. researchgate.net [researchgate.net]

- 20. [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]

- 22. Sulfonamides [pharmacology2000.com]

- 23. karger.com [karger.com]

Technical Guide: Hydroxy-Functionalized Sulfonamide Derivatives in Organic Synthesis

Executive Summary

Hydroxy-functionalized sulfonamides represent a privileged scaffold in both medicinal chemistry and advanced organic synthesis. Merging the pharmacophoric stability of the sulfonamide (

This guide provides a technical deep-dive into the chemoselective synthesis, functionalization, and therapeutic application of these derivatives.[1] It moves beyond basic textbook definitions to address practical challenges: controlling

Structural Classes & Synthetic Logic

The "hydroxy-sulfonamide" chemical space is divided into three distinct mechanistic classes. Understanding this distinction is the first step in designing a viable synthetic route.

| Class | Structure | Synthetic Logic | Key Utility |

| Ring-opening of epoxides or sulfonylation of 1,2-amino alcohols. | Precursors to aziridines and sultams; chiral ligands. | ||

| Reaction of sulfonyl chlorides with hydroxylamine.[2] | Nitroxyl (HNO) donors; metalloenzyme inhibitors. | ||

| Aryl-Hydroxy Sulfonamides | Electrophilic aromatic substitution or phenol protection strategies. | Carbonic Anhydrase Inhibitors (CAIs); pH-sensitive probes. |

Core Synthesis Modules

Module A: Chemoselective Sulfonylation of Amino Alcohols

The primary challenge when reacting an amino alcohol with a sulfonyl chloride (

-

The Thermodynamic Reality: The amine is generally more nucleophilic than the alcohol. However, in the presence of strong bases (e.g.,

, -

The Kinetic Solution: To achieve exclusive

-sulfonylation, maintain the pH between 8–10 or use a mild organic base (pyridine,

Critical Insight: If bis-sulfonylation occurs (

Module B: Epoxide Ring Opening

For

-

Regioselectivity: Under basic conditions, the sulfonamide anion attacks the least substituted carbon (steric control).[1] Under Lewis acid catalysis, attack often occurs at the more substituted carbon (electronic control).[1]

-

Catalysts: The use of bases like

in polar aprotic solvents (DMF) is standard.

Visualization: Synthetic Workflows

The following diagram illustrates the divergent pathways for synthesizing and utilizing hydroxy-sulfonamides.

Figure 1: Divergent synthetic pathways accessing the hydroxy-sulfonamide scaffold and its downstream applications.

Advanced Transformations: The Mitsunobu Cyclization[3]

One of the most valuable applications of hydroxy-functionalized sulfonamides is their conversion into sultams (cyclic sulfonamides). Sultams are bioisosteres of

The Mechanism:

The intramolecular Mitsunobu reaction utilizes the acidity of the sulfonamide proton (

-

Activation:

and DIAD (Diisopropyl azodicarboxylate) activate the alcohol. -

Cyclization: The deprotonated sulfonamide nitrogen attacks the activated carbon, closing the ring with inversion of configuration (if chiral).[1]

Protocol Tip: High dilution is often required to prevent intermolecular dimerization.[1]

Medicinal Chemistry: Carbonic Anhydrase Inhibition[4][5][6][7][8]

Hydroxy-sulfonamides are premier candidates for inhibiting Carbonic Anhydrases (CAs), ubiquitous metalloenzymes regulating pH and

Mechanism of Action

The sulfonamide moiety (

The "Tail" Strategy

The hydroxy-functionalized "tail" of the molecule is critical for Isoform Selectivity .

-

hCA II (Glaucoma target): Requires hydrophilic tails to interact with the hydrophilic half of the active site.

-

hCA IX (Tumor target): Often targeted using bulky or charged tails that cannot penetrate the tighter active sites of cytosolic isoforms (hCA I/II), improving selectivity for the transmembrane tumor-associated isoform.

Experimental Protocol: Selective Synthesis & Cyclization

Objective: Synthesis of a chiral sultam via a hydroxy-sulfonamide intermediate. Scope: Validated for gram-scale synthesis.

Step 1: Chemoselective -Sulfonylation

-

Setup: Charge a round-bottom flask with (S)-2-amino-1-propanol (10 mmol, 1.0 equiv) and DCM (50 mL).

-

Base Addition: Add triethylamine (12 mmol, 1.2 equiv) and cool to

under -

Sulfonylation: Dropwise add tosyl chloride (10 mmol, 1.0 equiv) dissolved in DCM (10 mL) over 30 minutes.

-

Why? Slow addition at low temp prevents high local concentrations of electrophile, minimizing

-sulfonylation.[1]

-

-

Workup: Stir at RT for 4 hours. Quench with water.[1][4] Wash organic layer with 1M

(removes unreacted amine) and brine. Dry over -

Validation:

NMR should show a doublet for the methyl group and aromatic signals. IR should show

Step 2: Intramolecular Mitsunobu Cyclization[1]

-

Reagents: Dissolve the hydroxy-sulfonamide (5 mmol) and

(6 mmol) in anhydrous THF (100 mL). -

Cyclization: Cool to

. Add DIAD (6 mmol) dropwise. -

Completion: Stir overnight at RT.

-

Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).

-

Note: Triphenylphosphine oxide (

) is a difficult byproduct. A precipitation step with cold ether often helps remove the bulk of it before column chromatography.

-

Workflow Visualization: The Sultam Cycle

Figure 2: Mechanistic flow of the intramolecular Mitsunobu reaction converting hydroxy-sulfonamides to sultams.

References

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Reber, K. P., et al. (2024).[1] Chemoselective Amination of Halo(het)arene Sulfonyl Halides. The Journal of Organic Chemistry. Link

-

Steurer, M., & Bolm, C. (2010).[1][5] Synthesis of amino-functionalized sulfonimidamides and their application in the enantioselective Henry reaction. The Journal of Organic Chemistry. Link

-

Dandela, R., et al. (2025).[1] Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Organic & Biomolecular Chemistry. Link

-

Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Protocols. Link

Sources

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. An RCM Strategy to Stereodiverse δ-Sultam Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of amino-functionalized sulfonimidamides and their application in the enantioselective Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Solvent Selection for N-(3-hydroxypropyl)-4-methylbenzenesulfonamide

[1]

Executive Summary & Compound Identity

N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is a bifunctional building block widely used in the synthesis of sulfonamide-based pharmaceuticals and as a plasticizing agent. Its solubility behavior is dictated by a "tug-of-war" between its hydrophobic tolyl tail and its hydrophilic sulfonamide-hydroxyl headgroup. Understanding this amphiphilic nature is critical for optimizing reaction yields and designing efficient purification schemes.

Physicochemical Profile

| Parameter | Data / Descriptor |

| Chemical Structure | 4-Me-Ph-SO₂-NH-(CH₂)₃-OH |

| CAS Number | 13379-98-1 |

| Molecular Weight | 229.30 g/mol |

| Physical State | Solid (Low melting point, typically 45–60 °C range) or viscous oil depending on purity.[1] |

| LogP (Predicted) | ~1.1 – 1.4 (Moderate Lipophilicity) |

| Key Functional Groups | Sulfonamide (-SO₂NH-): H-bond donor/acceptor, polar.Primary Alcohol (-OH): H-bond donor/acceptor, hydrophilic.Tolyl Ring: Hydrophobic, planar stacking. |

Solubility Landscape: The "Like Dissolves Like" Matrix

The solubility of this compound is governed by the competition between the crystal lattice energy (driven by intermolecular Hydrogen bonding between the -OH and -SO₂NH- groups) and the solvation energy.

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., N-propyl-p-toluenesulfonamide).

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary Choice. Excellent interaction with the aromatic ring and sulfonamide dipole. Standard solvent for synthesis and extraction.[2] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Breaks intermolecular H-bonds effectively. Ideal for nucleophilic substitution reactions but difficult to remove. |

| Alcohols | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | The terminal -OH group facilitates solvation via H-bonding. Ethanol is a prime candidate for recrystallization (often with water). |

| Ethers & Esters | THF, Ethyl Acetate (EtOAc) | Moderate to High | Good solubility. EtOAc is the preferred "green" solvent for extraction and chromatography. |

| Hydrocarbons | Hexane, Heptane, Toluene | Low / Insoluble | Antisolvent. The polar headgroup resists solvation in non-polar chains. Toluene may show sparing solubility due to π-π stacking. |

| Water | Water (pH 7) | Low (<5 mg/mL) | Despite the -OH group, the hydrophobic tolyl core limits water solubility. Solubility increases significantly at pH > 10 (deprotonation of sulfonamide). |

Experimental Protocols

Protocol A: Rapid Solubility Screening (Gravimetric)

Use this protocol to determine precise solubility limits for formulation or process scale-up.

-

Preparation: Weigh 100 mg of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow to break crystal lattice.

-

Endpoint: Record the volume (

) where the solution becomes optically clear. -

Calculation:

-

Verification: If

(Solubility > 200 mg/mL), stop and classify as "Freely Soluble."

Protocol B: Purification via Recrystallization

The most effective method for purifying this compound exploits its temperature-dependent solubility in alcohols or Ester/Alkane pairs.

System: Ethyl Acetate / Hexane (Solvent/Antisolvent)[3]

-

Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (approx. 60°C).

-

Precipitation: Slowly add Hexane dropwise until a persistent cloudiness appears.

-

Nucleation: Add a few drops of Ethyl Acetate to clear the solution, then let it cool slowly to Room Temperature (RT).

-

Crystallization: Cool further to 0°C. White crystals should form.

-

Filtration: Filter and wash with cold Hexane.

Process Decision Framework (Visualization)

The following diagram illustrates the decision logic for solvent selection during the synthesis and purification of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide.

Figure 1: Solvent selection decision tree based on process stage and solubility thermodynamics.

Applications & Handling Insights

Synthesis Implications

The synthesis of this compound typically involves the reaction of p-toluenesulfonyl chloride (TsCl) with 3-aminopropanol .

-

Reaction Solvent: DCM is the gold standard here.[2] Both reactants are highly soluble, and the byproduct (HCl) can be scavenged by a base (TEA/Pyridine) or washed away with water.

-

Phase Transfer: If using a biphasic system (Water/DCM), the product will reside almost exclusively in the DCM layer due to the lipophilic tosyl group overriding the hydrophilic alcohol.

Stability[1][5]

-

Hydrolysis: Stable in neutral and slightly acidic media.

-

Thermal: Stable up to ~150°C; however, prolonged heating in acidic alcohols may lead to esterification of the -OH group.

References

-

BLD Pharm. (2024). Product Datasheet: N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide (CAS 13379-98-1).[4] Retrieved from

-

Stenfors, B. A., & Ngassa, F. N. (2021).[5][6] "The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives." European Journal of Chemistry, 12(1), 109-116.[5] (Provides synthesis protocols and solubility context for sulfonamide analogs).

-

PubChem. (2025).[7] Compound Summary: N-(3-hydroxypropyl)-4-methylbenzenesulfonamide. National Library of Medicine.[7] Retrieved from

-

OECD SIDS. (1994). p-Toluenesulfonamide: SIDS Initial Assessment Report. UNEP Publications. (Baseline solubility data for the parent sulfonamide core).

Sources

- 1. mdpi.com [mdpi.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 13379-98-1|N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 5. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. 3-Hydroxypropyl 4-methylbenzenesulfonate | C10H14O4S | CID 11961356 - PubChem [pubchem.ncbi.nlm.nih.gov]

p-Toluenesulfonamide: A Pivot Point in Medicinal Chemistry

From Synthetic Intermediate to Therapeutic Agent

Executive Summary

p-Toluenesulfonamide (PTSA) represents a dual-function scaffold in modern drug discovery. Traditionally viewed merely as a stable intermediate for the synthesis of sulfonylurea hypoglycemics (e.g., Tolbutamide, Gliclazide), recent pharmacological investigations have repositioned PTSA as a bioactive moiety with direct oncolytic properties. This technical guide analyzes the chemical reactivity of PTSA, details its transformation into high-value active pharmaceutical ingredients (APIs), and provides validated protocols for both classical condensation and modern transition-metal-catalyzed cross-couplings.

Chemical Foundation & Reactivity Profile

The utility of PTSA stems from the sulfonamide functional group (

-

Acidity & Nucleophilicity: The sulfonyl group is strongly electron-withdrawing, rendering the N-H protons acidic (

). In the presence of weak bases (e.g., -

Stability: The para-methyl group blocks the C4 position, preventing unwanted electrophilic aromatic substitution at the most reactive site, thereby directing modifications to the nitrogen atom or the ortho-positions under forcing conditions.

Synthetic Workflows: From Toluene to API

The synthesis of PTSA-derived drugs generally follows a linear pathway starting from toluene. The critical divergence point is the sulfonamide intermediate, which can undergo N-acylation or N-arylation.

Visualization: The Tolbutamide Pathway

The following diagram illustrates the classical synthesis of Tolbutamide, a first-generation potassium channel blocker, highlighting the critical reagents at each step.

Figure 1: Step-wise synthesis of Tolbutamide from Toluene.[1][2][3][4][5] The sulfonamide nitrogen acts as the nucleophile in the final step.

Experimental Protocols

Protocol A: Classical Synthesis of Tolbutamide

Objective: Synthesis of N-[(butylamino)carbonyl]-4-methylbenzenesulfonamide (Tolbutamide) via nucleophilic addition. Mechanism: The base (Triethylamine) deprotonates the sulfonamide, enhancing its nucleophilicity to attack the electrophilic carbon of the isocyanate.

Reagents:

-

p-Toluenesulfonamide (PTSA): 1.0 eq[2]

-

Triethylamine (

): 1.2 eq[2][6] -

Solvent: Anhydrous Tetrahydrofuran (THF)[2]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with PTSA (10 mmol) and anhydrous THF (50 mL) under an inert atmosphere (

). -

Activation: Add

(12 mmol) dropwise. Stir for 15 minutes at -

Addition: Add n-butyl isocyanate (10 mmol) dropwise via a syringe pump to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature, then heat to

for 4 hours. Monitor consumption of PTSA via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -

Work-up: Evaporate THF under reduced pressure. Dissolve the residue in 5% NaOH (converts product to water-soluble sodium salt). Filter off unreacted insoluble impurities.

-

Precipitation: Acidify the filtrate with 1M HCl to pH 3-4. The Tolbutamide will precipitate as a white solid.

-

Purification: Recrystallize from ethanol/water to achieve pharmaceutical purity (>99%).

Protocol B: Advanced N-Arylation (Buchwald-Hartwig)

Objective: Synthesis of N-aryl sulfonamides (potential anticancer scaffolds) using Pd-catalysis.

Why this method? Classical Ullmann coupling requires high temperatures (

Reagents:

-

PTSA: 1.0 eq[2]

-

Aryl Bromide: 1.0 eq

-

Catalyst:

(1 mol%) -

Ligand: Xantphos (2 mol%)

-

Base:

(1.5 eq) -

Solvent: Dioxane (

)

Methodology:

-

Combine PTSA, Aryl Bromide,

, Xantphos, and -

Evacuate and backfill with Argon (3x).

-

Add anhydrous Dioxane.

-

Stir at

for 12-18 hours. -

Filter through Celite, concentrate, and purify via flash chromatography.

Therapeutic Applications & Case Studies

Case Study 1: Metabolic Disease (Sulfonylureas)

PTSA is the structural anchor for "First Generation" sulfonylureas.

-

Drug: Tolbutamide, Gliclazide.

-

Mechanism: These drugs bind to the SUR1 subunit of the

channel in pancreatic -

SAR Insight: The distance between the sulfonamide nitrogen and the lipophilic tail (butyl or azabicyclo ring) dictates potency. The p-methyl group on the benzene ring enhances lipophilicity, aiding membrane penetration.

Case Study 2: Oncology (Direct Agent & Derivatives)

Recent clinical trials have investigated PTSA (para-toluenesulfonamide) as a therapeutic agent for solid tumors.[8]

-

Indication: Non-Small Cell Lung Cancer (NSCLC) and Hepatocellular Carcinoma.[8][9]

-

Mechanism:

-

Carbonic Anhydrase Inhibition: Sulfonamides coordinate with the Zinc ion in the active site of Carbonic Anhydrase (CA-II/IX), disrupting pH regulation in hypoxic tumor environments.

-

mTOR Pathway: PTSA has been observed to inhibit the mTOR/p70S6K signaling pathway, reducing protein synthesis in rapidly dividing cancer cells.

-

Table 1: Comparative Applications of PTSA

| Application Domain | Role of PTSA | Key Derivative | Mechanism of Action | Status |

| Metabolic | Intermediate | Tolbutamide | FDA Approved (Legacy) | |

| Metabolic | Intermediate | Gliclazide | FDA Approved (Current) | |

| Oncology | Active Agent | PTSA (Pure) | CA Inhibition / mTOR suppression | Phase II/III Clinical Trials |

| Oncology | Scaffold | E7010 | Tubulin Polymerization Inhibitor | Research / Clinical |

Mechanistic Visualization

The following diagram details the catalytic cycle for the Buchwald-Hartwig amination of PTSA, a key reaction for generating novel drug candidates.

Figure 2: Pd-Catalyzed Cross-Coupling Cycle for PTSA N-Arylation.

References

-

Patsnap Synapse. (2024).[10] Para-Toluenesulfonamide: Drug Targets, Indications, Patents. Retrieved from [Link]

-

Frontiers in Pharmacology. (2018). Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway.[8] Retrieved from [Link]

-

Journal of Organic Chemistry. (2006). Facile N-Arylation of Amines and Sulfonamides.[5][7] Retrieved from [Link]

-

Apicule. (2024).[10] P-Toluenesulfonamide (CAS No: 70-55-3) API Intermediate Manufacturers.[11] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyinfoline.com [pharmacyinfoline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]

- 9. Para-Toluenesulfonamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]

- 11. apicule.com [apicule.com]

Methodological & Application

Application Notes & Protocols: N-(3-hydroxypropyl)-4-methylbenzenesulfonamide as a Versatile Pharmaceutical Intermediate

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Importance of Bifunctional Intermediates

In the intricate landscape of pharmaceutical synthesis, the efficiency and success of a multi-step reaction sequence often hinge on the strategic selection of key building blocks. Pharmaceutical intermediates are the foundational components from which complex Active Pharmaceutical Ingredients (APIs) are constructed.[1] N-(3-hydroxypropyl)-4-methylbenzenesulfonamide stands out as a particularly valuable intermediate due to its bifunctional nature. It incorporates a stable, tosyl-protected primary amine and a reactive primary hydroxyl group within a simple three-carbon aliphatic chain.

This dual functionality offers synthetic chemists a powerful tool for molecular construction. The p-toluenesulfonyl (tosyl or Ts) group serves as a robust protecting group for the amine, masking its nucleophilicity and preventing unwanted side reactions during the modification of other parts of a molecule.[2][3] Concurrently, the terminal hydroxyl group provides a reactive handle for a variety of chemical transformations, including oxidation, esterification, or conversion into an excellent leaving group to facilitate nucleophilic substitution.[3][4] This guide provides an in-depth exploration of the chemical principles and practical methodologies for leveraging N-(3-hydroxypropyl)-4-methylbenzenesulfonamide in pharmaceutical development workflows.

Physicochemical & Handling Data

Proper handling and storage are paramount for maintaining the integrity of the intermediate. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 13379-98-1 | [5] |

| Molecular Formula | C₁₀H₁₅NO₃S | [5] |

| Molecular Weight | 229.30 g/mol | [5] |

| Appearance | White to off-white solid/crystalline powder | [6] |

| Solubility | Soluble in polar organic solvents like THF, DCM, Methanol | [7] |

| Storage | Sealed in a dry environment at room temperature | [5] |

The Chemistry of a Dual-Action Intermediate

The utility of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide stems from the distinct and controllable reactivity of its two functional groups. Understanding the roles of the N-tosyl group and the hydroxyl group is crucial for strategic synthetic planning.

The N-Tosyl Group: A Robust Amine Protector

The tosyl group is a widely used protecting group for amines due to the high stability of the resulting sulfonamide.[3][8] This stability is critical in complex syntheses where various reagents and conditions are employed.

-

Mechanism of Protection: Amines are typically protected by reacting them with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[8] The sulfonamide bond formed is stable across a wide pH range and is resistant to many nucleophiles and oxidizing agents.

-

Causality of Stability: The strong electron-withdrawing nature of the sulfonyl group delocalizes the lone pair of electrons on the nitrogen atom, significantly reducing its nucleophilicity and basicity. This electronic effect prevents the amine from participating in unintended reactions.[9]

The Hydroxyl Group: A Handle for Nucleophilic Substitution

While stable, the hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution reactions because its departure would form the highly basic and unstable hydroxide ion (HO⁻).[10] A core strategy in synthetic chemistry is to convert the hydroxyl group into a better leaving group, most commonly a tosylate.[10][11]

-

Activation via Tosylation: Reacting the hydroxyl group of our intermediate with p-toluenesulfonyl chloride (TsCl) converts it into a tosylate (-OTs). The tosylate anion is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonyl oxygens and the aromatic ring, making it a very weak base.[2][10]

The logical workflow for utilizing this intermediate can be visualized as a divergent pathway, allowing chemists to choose which functionality to address first based on the overall synthetic goal.

Caption: Divergent synthetic pathways for N-(3-hydroxypropyl)-4-methylbenzenesulfonamide.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices. All reactions should be carried out in a fume hood with appropriate personal protective equipment.

Protocol 1: Activation of the Hydroxyl Group via Tosylation

This protocol converts the terminal alcohol into a tosylate, preparing the molecule for nucleophilic substitution. The choice of a non-nucleophilic base like pyridine is critical to prevent it from competing with the alcohol during the reaction.

Objective: To synthesize 3-(N-tosylamino)propyl 4-methylbenzenesulfonate.

Materials:

-

N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (1.0 mmol)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 mmol)

-

Pyridine (2.0 mL) or Triethylamine (1.5 mmol)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Setup: Dissolve N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add pyridine (2.0 mL) to the cooled solution. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Tosylation: Add p-toluenesulfonyl chloride (1.2 mmol) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.

-

Workup:

-

Dilute the mixture with additional DCM (20 mL).

-

Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (10 mL), and finally brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The resulting product can be purified by column chromatography on silica gel if necessary.

Caption: Simplified mechanism for the tosylation of an alcohol.

Protocol 2: Deprotection of the N-Tosyl Group

Removing the tosyl group is a critical step to liberate the amine for subsequent reactions. The stability of the sulfonamide bond means that deprotection often requires reductive conditions or strong acids.[3][8] Milder methods have been developed to accommodate sensitive functional groups elsewhere in the molecule.[7]

The following table compares common deprotection strategies.

| Method | Reagents & Conditions | Advantages | Disadvantages & Incompatibilities | Source |

| Reductive Cleavage | Na/NH₃(l); Sodium naphthalenide | Highly effective | Harsh conditions, not compatible with reducible groups (esters, ketones) | [7] |

| Acidic Hydrolysis | HBr/AcOH, reflux; HF | Strong cleavage | Requires high temperatures, harsh acidic conditions can degrade sensitive molecules | [12][13] |

| Mild Basic Hydrolysis | Cesium Carbonate (Cs₂CO₃) in THF/MeOH | Very mild, tolerates many functional groups | Can be slow, effectiveness depends on substrate | [7][12] |

Objective: To deprotect the N-tosyl group using a mild Cesium Carbonate method.

Materials:

-

N-tosyl protected compound (1.0 mmol)

-

Cesium Carbonate (Cs₂CO₃) (3.0 mmol)

-

Tetrahydrofuran (THF) (10 mL)

-

Methanol (MeOH) (5 mL)

-

Water

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolution: Dissolve the N-tosyl protected starting material (1.0 mmol) in a 2:1 mixture of THF and Methanol (15 mL total) at room temperature.[7] The mixed solvent system is often necessary as many N-tosyl compounds have poor solubility in methanol alone.[7]

-

Base Addition: Add cesium carbonate (3.0 mmol, 3 equivalents) to the solution. The use of cesium carbonate is key to the mildness of this procedure; other alkali carbonates like Na₂CO₃ are often ineffective.[7]

-

Reaction: Stir the mixture at ambient temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to over 24 hours depending on the substrate.

-

Workup:

-

Once the reaction is complete, remove the solvents under reduced pressure.

-

To the residue, add water (15 mL) and stir for 10 minutes to dissolve inorganic salts.

-

The deprotected amine product, which is often less polar, may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).

-

-

Purification: Filter the solid product and wash with water, or perform a standard liquid-liquid extraction. Dry the isolated product under vacuum.[12]

Caption: Step-by-step workflow for mild N-tosyl deprotection.

Conclusion

N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is a quintessential example of a strategic pharmaceutical intermediate. Its architecture, featuring a robustly protected amine and a readily activatable alcohol, provides chemists with significant synthetic flexibility. By understanding the underlying chemical principles and employing validated protocols for its transformation, researchers can efficiently construct complex molecular frameworks. The ability to perform orthogonal reactions—selectively modifying one functional group while the other remains inert—is a cornerstone of modern synthetic strategy, and this intermediate is an exemplary tool for such an approach.

References

- Benchchem. Deprotection methods for the N-tosyl group on a hydantoin ring. Benchchem.

- Oreate AI Blog. (2026, January 15). Understanding Tosylate: A Key Player in Organic Chemistry. Oreate AI Blog.

- ResearchGate. Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate.

- Benchchem. A Technical Guide to the Mechanism of Action of the Tosyl Group in Tos-PEG7-OH. Benchchem.

- Grokipedia. Tosyl group. Grokipedia.

- SciSpace. A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace.

- Wikipedia. Tosyl group. Wikipedia.

- BLDpharm. 13379-98-1|N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide. BLDpharm.

- Google Patents. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Google Patents.

- Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.

- PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.

- Benchchem. An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. Benchchem.

- CymitQuimica. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide. CymitQuimica.

- Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem.

Sources

- 1. srinichem.com [srinichem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. 13379-98-1|N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 6. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Understanding Tosylate: A Key Player in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scispace.com [scispace.com]

Functionalization of hydroxyl group in N-tosyl-3-aminopropanol

Application Note: Functionalization of Hydroxyl Group in N-Tosyl-3-aminopropanol

Executive Summary

N-Tosyl-3-aminopropanol (1 ) is a bifunctional building block critical in the synthesis of azetidines, polyamines, and macrocyclic linkers. Its reactivity is defined by the competition between the primary hydroxyl group and the acidic sulfonamide nitrogen (pKa ~10–11). This guide details the protocols for selectively functionalizing the hydroxyl group while managing the risk of intramolecular cyclization (N-alkylation). We cover oxidation to aldehydes, conversion to leaving groups (halides/sulfonates), and Mitsunobu couplings, providing specific conditions to control chemo-selectivity.

Chemoselectivity & Mechanistic Insight

The core challenge in handling 1 is the "Cyclization Trap." Upon activation of the hydroxyl group (converting OH to a leaving group LG), the sulfonamide nitrogen can act as an intramolecular nucleophile, displacing the leaving group to form N-tosylazetidine (2) .

-

Path A (Linear Functionalization): Requires neutral/acidic conditions or rapid trapping of the intermediate to prevent N-deprotonation.

-

Path B (Cyclization): Promoted by base (K₂CO₃, NaH, KOH) and heat. Often the desired pathway for azetidine synthesis.

-

Path C (Oxidation): Preserves the carbon skeleton, yielding the aldehyde.

Visual Workflow: Reactivity Divergence

Caption: Divergent pathways for N-tosyl-3-aminopropanol. Red arrow indicates the thermodynamic sink (cyclization) if base is present.

Detailed Experimental Protocols

Protocol 1: Oxidation to N-Tosyl-3-aminopropanal

Target: Generation of the aldehyde for reductive amination or Wittig reactions.

Method A: Swern Oxidation (Standard) This method is preferred for small-scale, high-purity synthesis.

-

Reagents: Oxalyl chloride (1.5 eq), DMSO (3.0 eq), Et₃N (5.0 eq), DCM (anhydrous).

-

Setup: Flame-dried 3-neck flask, N₂ atmosphere, -78°C cryostat.

-

Procedure:

-

Add oxalyl chloride (1.5 mmol) to DCM (10 mL) and cool to -78°C.

-

Add DMSO (3.0 mmol) dropwise (gas evolution!). Stir for 15 min.

-

Add N-tosyl-3-aminopropanol (1.0 mmol) in DCM (5 mL) dropwise over 10 min.

-

Stir at -78°C for 45 min.

-

Add Et₃N (5.0 mmol) dropwise. The solution will turn cloudy.

-

Allow to warm to 0°C over 1 hour.

-

-

Workup: Quench with sat. NH₄Cl. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

-

Validation: Aldehyde proton signal in ¹H NMR at ~9.7 ppm (t).

Method B: Parikh-Doering Oxidation (Scalable/Mild) Avoids cryogenic conditions and CO generation; better for larger batches.

-

Reagents: SO₃·Pyridine complex (3.0 eq), DMSO (solvent/reagent), Et₃N (5.0 eq).

-

Procedure:

-

Dissolve 1 (1.0 equiv) in DMSO (0.5 M concentration) and Et₃N (5.0 equiv).

-

Cool to 0°C.[3]

-

Add SO₃·Py (3.0 equiv) in portions (exothermic).

-

Stir at 0°C for 1 h, then allow to warm to RT for 2 h.

-

-

Workup: Pour into ice water. Extract with EtOAc. Wash extensively with water (to remove DMSO) and brine.

Protocol 2: Controlled Activation & Cyclization (Synthesis of N-Tosylazetidine)

Target: Intramolecular displacement to form the 4-membered heterocycle.

Method: One-Pot Tosylation/Cyclization This protocol intentionally utilizes the base to drive the reaction to the azetidine.

-

Reagents: TsCl (2.2 eq), K₂CO₃ (4.0 eq), MeCN (Reagent Grade).

-

Procedure:

-

Suspend 1 (1.0 equiv) and K₂CO₃ (4.0 equiv) in MeCN (0.2 M).

-

Add TsCl (2.2 equiv) portion-wise at RT.[4]

-

Heated Phase: Reflux the mixture (80°C) for 6–12 hours.

-

Mechanism:[5][6][7][8][9] The first eq of TsCl tosylates the alcohol.[2] The base deprotonates the sulfonamide (NHTs), which then attacks the O-Ts carbon.

-

-

Workup: Filter off solids (salts). Evaporate solvent.[2][3][10][11][12] Redissolve in EtOAc, wash with water/brine.

-

Purification: Flash chromatography (Hex/EtOAc 4:1).

-

Validation: Disappearance of OH and NH signals in IR/NMR. Appearance of characteristic azetidine ring protons (~3.5-4.0 ppm).

Protocol 3: Mitsunobu Coupling (Ether Synthesis)

Target: Coupling with phenols or imides without cyclizing.

Critical Note: The pKa of the nucleophile is key. If the external nucleophile (e.g., Phenol, pKa ~10) is similar to the NHTs (pKa ~11), mixtures may occur. Using a slightly more acidic nucleophile or pre-forming the betaine helps.

-

Reagents: PPh₃ (1.5 eq), DIAD or DEAD (1.5 eq), Phenol/Nucleophile (1.2 eq), THF (anhydrous).

-

Procedure:

-

Dissolve 1 (1.0 equiv), PPh₃ (1.5 equiv), and the Nucleophile (1.2 equiv) in THF at 0°C.

-

Add DIAD (1.5 equiv) dropwise over 20 min. Do not allow temperature to rise rapidly.

-

Stir at RT for 12–24 h.

-

-

Workup: Concentrate. Triturate with Et₂O/Hexane to precipitate PPh₃O (triphenylphosphine oxide). Filter.

-

Purification: Column chromatography is essential to separate the product from reduced hydrazine byproducts.

Protocol 4: Isolation of Linear Activated Species (Mesylate/Tosylate)

Target: Isolating the leaving group intermediate without cyclization.